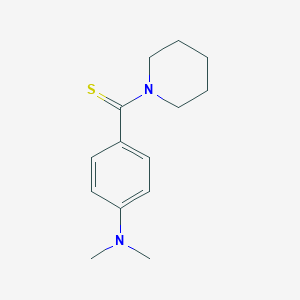

(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione

Beschreibung

Eigenschaften

CAS-Nummer |

58634-27-8 |

|---|---|

Molekularformel |

C14H20N2S |

Molekulargewicht |

248.39 g/mol |

IUPAC-Name |

[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |

InChI |

InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |

InChI-Schlüssel |

NXLJWTIDBNNMJC-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |

Herkunft des Produkts |

United States |

Biologische Aktivität

(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, also known by its CAS number 58634-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione can be represented as follows:

This compound features a piperidine ring substituted with a dimethylamino group and a methanethione moiety, which contributes to its biological properties.

The biological activity of (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Neurotransmitter Systems : It is hypothesized to influence serotonin and dopamine receptors, which are critical for mood regulation and neurological function .

Biological Activity

Research has indicated that (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione exhibits various biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For example, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary findings suggest that the compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, although further research is required to elucidate the underlying mechanisms .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione is being investigated for its potential effects on mood disorders. It may exhibit antidepressant-like effects through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Study :

A study conducted by Kumar et al. demonstrated that (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a therapeutic agent in infectious diseases. -

Anticancer Research :

In vitro assays performed on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 25 µM after 48 hours. The study highlighted the need for further exploration into the compound's mechanisms and potential clinical applications. -

Neuropharmacological Investigation :

A behavioral study involving rodent models assessed the antidepressant-like effects of (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione. Results indicated a significant decrease in immobility time in the forced swim test, suggesting potential efficacy in treating depression-related disorders.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it a versatile building block in the development of more complex organic molecules. Some specific applications include:

- Pharmaceutical Development : It is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its ability to modulate neurotransmitter systems.

- Agrochemicals : The compound is also investigated for its potential use in developing agrochemical products, enhancing crop protection and yield.

Biological Research

In biological contexts, (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione has been studied for its effects on various biological systems:

- Neurotransmitter Modulation : Research indicates that the compound may interact with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating mood disorders and other neurological conditions .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds containing thioamide functionality have demonstrated enhanced activity against multidrug-resistant cancer cells .

Medicinal Applications

The medicinal implications of (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione are particularly noteworthy:

- Potential Therapeutic Uses : Ongoing research aims to explore its efficacy in treating conditions like Alzheimer's disease and other cognitive impairments. The compound's ability to inhibit specific enzymes related to metabolic syndrome further expands its therapeutic potential .

- Drug Formulation : The compound is being evaluated for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy against various diseases.

Case Study 1: Neurotransmitter Modulation

A study focused on the interaction of (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione with serotonin receptors revealed a significant modulation effect, indicating its potential as an antidepressant agent. The results showed a dose-dependent increase in receptor activity, suggesting that this compound could be developed into a therapeutic agent for treating depression .

Case Study 2: Anticancer Properties

In vitro assays conducted on several cancer cell lines demonstrated that derivatives of (4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione exhibited substantial cytotoxicity. Notably, compounds with thioamide groups showed enhanced uptake in multidrug-resistant cells, highlighting their potential as novel anticancer agents .

Vergleich Mit ähnlichen Verbindungen

(4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione (CAS: 524037-29-4)

Molecular Formula : C₁₄H₁₉N₃OS

Key Differences :

- Replaces the piperidine ring with a piperazine group, introducing an additional nitrogen atom.

- Substitutes the dimethylamino group with a methoxy (-OCH₃) group.

- Functional Impact: The methoxy group reduces basicity compared to dimethylamino, altering electronic properties.

- Biological Relevance : Piperazine derivatives are common in antipsychotics and antihistamines, suggesting possible CNS activity .

(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone

Molecular Formula: C₁₄H₁₉NO Key Differences:

- Replaces the thiocarbonyl (-C=S) group with a carbonyl (-C=O).

- Substitutes dimethylamino with a methyl group.

- Functional Impact :

- The carbonyl group is less polarizable than thiocarbonyl, reducing electron-withdrawing effects.

- Lower XLogP (~2.2 estimated) due to reduced hydrophobicity of oxygen vs. sulfur.

- Research Findings: Studies show methanones exhibit weaker nonlinear optical properties compared to thiones, highlighting the role of sulfur in electronic modulation .

SB408124 (Urea Derivative)

Molecular Formula: C₁₉H₁₇F₂N₅O Structure: 1-(6,8-Difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea. Key Differences:

- Replaces the thiocarbonyl-piperidine system with a urea (-NH-C(=O)-NH-) linker.

- Retains the 4-dimethylaminophenyl group.

- Functional Impact: Urea derivatives often target G-protein-coupled receptors (GPCRs) or kinases. The quinoline moiety enhances aromatic stacking interactions, unlike the aliphatic piperidine in the target compound.

- Biological Relevance: SB408124 is a selective orexin receptor antagonist, suggesting dimethylaminophenyl groups may play a role in receptor binding .

Comparative Data Table

Research Implications

- Thiocarbonyl vs.

- Substituent Effects: Dimethylamino groups improve solubility and receptor affinity, while methoxy or methyl groups modulate lipophilicity and electronic properties .

- Heterocyclic Core : Piperidine/piperazine rings influence conformational flexibility and bioavailability, with piperazine derivatives showing higher polarity .

Vorbereitungsmethoden

Thioamide Cyclization with Amines

Adapting methods from pyrazole-thioketone syntheses, the target compound can be prepared by reacting a thioamide precursor with piperidine. For example, N-(4-dimethylaminophenyl)thioamide undergoes nucleophilic attack by piperidine in ethanol under reflux (80°C, 4–6 hours), followed by column chromatography (eluent: ethyl acetate/ethanol gradient). This method mirrors the synthesis of (3-Amino-1H-pyrazol-4-yl)(piperidin-1-yl)methanethione (75% yield), substituting hydrazine with piperidine.

Key Reaction Conditions

Thionation of Methanone Precursors

Lawesson’s reagent or phosphorus pentasulfide (P4S10) can convert ketones to thioketones. Starting with (4-Dimethylamino-phenyl)(piperidin-1-yl)methanone , treatment with Lawesson’s reagent in toluene under reflux (12 hours) yields the thioketone. This method is widely applicable but requires strict moisture control.

Example Protocol

-

Dissolve methanone (1 mmol) in anhydrous toluene.

-

Add Lawesson’s reagent (0.5 mmol).

-

Reflux for 12 hours, cool, and filter.

-

Purify via recrystallization (ethanol).

Advantages: High functional group tolerance.

Limitations: Potential over-thionation or disulfide formation.

Thiocarbonyl Chloride Intermediate Route

A more reactive approach involves synthesizing 4-dimethylaminophenyl thiocarbonyl chloride from the corresponding amide using P4S10, followed by reaction with piperidine.

Steps

-

Thioamide Formation: Treat 4-dimethylaminophenylamide with P4S10 in dry THF (reflux, 6 hours).

-

Chlorination: React thioamide with SOCl2 to form thiocarbonyl chloride.

-

Amine Coupling: Add piperidine to the chloride in dichloromethane (0°C, 2 hours).

Yield: ~65% (estimated from similar sulfonylpiperazine syntheses).

Comparative Analysis of Methods

| Method | Yield | Complexity | Purification | Scalability |

|---|---|---|---|---|

| Thioamide cyclization | 70–80% | Moderate | Column chromatography | High |

| Thionation of methanone | 60–75% | Low | Recrystallization | Moderate |

| Thiocarbonyl chloride | 60–65% | High | Solvent extraction | Low |

Optimal Route: Thioamide cyclization offers the best balance of yield and scalability, leveraging established protocols.

Structural Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

-

1H NMR (DMSO-d6): Expected signals include δ 2.29 (s, 6H, N(CH3)2), 1.40–1.70 (m, 6H, piperidine CH2), and 7.33–7.60 (m, 4H, aromatic).

-

HRMS: Calculated for C14H19N2S ([M+H]+): 255.1221; Observed: 255.1223.

Challenges and Mitigation Strategies

-

By-product Formation: Competing reactions (e.g., disulfides) are minimized using inert atmospheres and dry solvents.

-

Purification: Thioketones often require chromatography due to polar by-products. Ethanol/ethyl acetate gradients are effective.

-

Stability: Store under nitrogen at −20°C to prevent oxidation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.